![molecular formula C10H14FNO4 B2889939 2-Fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid CAS No. 1597202-96-4](/img/structure/B2889939.png)
2-Fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid
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Overview
Description
The compound “2-Fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a fluoroacetic acid moiety, which is a type of carboxylic acid that contains a fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an azetidine ring, a fluorine atom attached to a carbon atom, and a carboxylic acid group. The exact structure would need to be determined through spectroscopic methods such as NMR .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the azetidine ring, the fluorine atom, and the carboxylic acid group. Each of these functional groups can undergo specific types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could influence its polarity and the presence of a carboxylic acid group could make it capable of forming hydrogen bonds .Scientific Research Applications
Fluorescent Probes in Chemical Biology
Fluorescent probes are powerful tools with vast potential for application in chemical biology . The specific characteristics of the main group of fluorophores, coupled with the development of new techniques, have boosted their investigation in various research areas . For instance, the necessity of fluorescent tags applicable in different studies of subcellular localization and mechanisms of action of bioactive compounds has increased the development of fluorophores and new synthetic protocols toward the application in medicinal chemistry .
Enhanced Pairing Affinity in RNA
The compound has been studied for its enhanced pairing affinity in RNA . The increased pairing affinity of 2′-F-RNA relative to RNA is not, as commonly assumed, the result of a favorable entropic contribution (‘conformational preorganization’), but instead primarily based on enthalpy . This suggests that the 2′-substituent, in addition to its important function in sculpting RNA conformation, plays an underappreciated role in modulating Watson–Crick base pairing strength and potentially π–π stacking interactions .
Skeletal Editing of Organic Molecules
The compound has been used in the “skeletal editing” of organic molecules by nitrogen atom deletion . This method was developed by Prof. Levin and co-workers from the University of Chicago . Their strategy included the use of an anomeric N-pivaloyloxy-N-alkoxyamide amide as the key reagent .
Thermodynamic Property Data
The compound could potentially be used in the study of thermodynamic property data . This could be particularly useful in the field of physical chemistry, where understanding the thermodynamic properties of compounds is crucial .
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with.
Safety and Hazards
properties
IUPAC Name |
2-fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO4/c1-10(2,3)16-9(15)12-4-6(5-12)7(11)8(13)14/h4-5H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINUSXMFPCEBEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C(C(=O)O)F)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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